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Compound of Interest

Compound Name: Fmoc-NH-PEG3-C2-NH2

Cat. No.: B3166032 Get Quote

For researchers, scientists, and drug development professionals, the strategic selection of

linkers is paramount in the construction of complex biomolecules and therapeutic agents. This

guide provides a comprehensive overview of the core properties, applications, and handling of

the Fmoc-NH-PEG3-C2-NH2 linker, a versatile tool in modern bioconjugation and medicinal

chemistry.

Core Properties and Specifications
The Fmoc-NH-PEG3-C2-NH2 linker is a heterobifunctional molecule incorporating a

fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine, separated

by a hydrophilic polyethylene glycol (PEG) spacer. This architecture imparts desirable solubility

and flexibility to the molecules it connects.

Physicochemical Data
A summary of the key quantitative data for Fmoc-NH-PEG3-C2-NH2 is presented below for

easy reference.
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Property Value Source

Molecular Formula C23H30N2O5 [1][2]

Molecular Weight 414.49 g/mol [1][2][3]

CAS Number 906126-25-8

Predicted Boiling Point 603.8 ± 50.0 °C

Predicted Density 1.174 ± 0.06 g/cm3

Predicted Flash Point 319.0 ± 30.1 °C

Predicted LogP 2.28

Chemical Structure and Functionality
The structure of Fmoc-NH-PEG3-C2-NH2 is central to its utility. The molecule consists of three

main components: an Fmoc-protected amine, a triethylene glycol spacer, and a terminal

aminoethyl group.

Chemical Structure of Fmoc-NH-PEG3-C2-NH2

Fmoc NH O(CH2CH2O)2CH2CH2 NH2

A simplified diagram illustrating the key functional components of the linker.

Click to download full resolution via product page

Caption: Simplified structure of the Fmoc-NH-PEG3-C2-NH2 linker.
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The Fmoc group provides a stable protecting group for one of the primary amines, which can

be selectively removed under basic conditions. This allows for orthogonal derivatization of the

two amines. The PEG3 spacer enhances the aqueous solubility and reduces aggregation of the

resulting conjugate. The terminal primary amine is available for conjugation to a variety of

functional groups, most commonly activated carboxylic acids.

Applications in Research and Drug Development
The primary application of Fmoc-NH-PEG3-C2-NH2 is as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that

recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome. The PEG spacer in this linker provides the

necessary length and flexibility for the two ends of the PROTAC to bind to their respective

protein partners.

Beyond PROTACs, this linker is valuable in various bioconjugation applications, including:

Peptide Synthesis and Modification: The Fmoc-protected amine is compatible with standard

solid-phase peptide synthesis (SPPS) protocols.

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to

antibodies, with the PEG component improving the pharmacokinetic properties of the ADC.

Surface Modification: The amine groups can be used to immobilize biomolecules onto

surfaces for various diagnostic and research applications.

Experimental Protocols
Detailed methodologies for the key manipulations of the Fmoc-NH-PEG3-C2-NH2 linker are

provided below. These protocols are intended as a starting point and may require optimization

for specific applications.

Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to unmask the primary amine for

subsequent conjugation. This is typically achieved using a solution of piperidine in a polar

aprotic solvent.
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Materials:

Fmoc-NH-PEG3-C2-NH2

Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Piperidine

Dichloromethane (DCM)

Diethyl ether (cold)

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Mass spectrometer (e.g., ESI-MS)

Procedure:

Dissolve the Fmoc-protected linker in DMF to a concentration of approximately 10-20

mg/mL.

Add piperidine to the solution to a final concentration of 20% (v/v).

Stir the reaction mixture at room temperature.

Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete

within 30 minutes.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

majority of DMF and piperidine.

Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.

Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether two

more times.

Dry the deprotected product under vacuum.
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Characterize the final product by mass spectrometry to confirm the removal of the Fmoc

group (a mass decrease of 222.2 Da) and by RP-HPLC to assess purity.

Fmoc Deprotection Workflow

Reaction

Workup & Purification

Analysis

Dissolve Fmoc-linker in DMF

Add 20% Piperidine

Stir at RT (30 min)

Concentrate

Precipitate with cold ether

Wash & Dry

RP-HPLC

Mass Spectrometry

A flowchart of the Fmoc deprotection process.
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Caption: Workflow for the deprotection of the Fmoc group.

Amide Coupling to a Carboxylic Acid
The newly exposed primary amine can be readily coupled to a molecule containing a carboxylic

acid using standard peptide coupling reagents.

Materials:

Deprotected NH2-PEG3-C2-NH2 linker

Carboxylic acid-containing molecule

Coupling reagents (e.g., HATU, HBTU, or EDC/NHS)

Base (e.g., DIPEA or triethylamine)

Anhydrous DMF or DCM

RP-HPLC system

Mass spectrometer

Procedure:

Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

Add the coupling reagent (e.g., 1.05 equivalents of HATU) and a base (e.g., 2 equivalents of

DIPEA). Stir for 5-10 minutes to activate the carboxylic acid.

Add a solution of the deprotected NH2-PEG3-C2-NH2 linker (1 equivalent) in anhydrous

DMF to the activated carboxylic acid solution.

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by RP-

HPLC or LC-MS.

Once the reaction is complete, quench the reaction by adding a small amount of water.
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Purify the product using preparative RP-HPLC.

Characterize the final conjugate by mass spectrometry and RP-HPLC.

Purification and Analysis of PEGylated Compounds
The purification of PEGylated molecules can be challenging due to their hydrophilicity and

potential for heterogeneity. Several chromatographic techniques can be employed for the

purification and analysis of products derived from the Fmoc-NH-PEG3-C2-NH2 linker.

Technique Application Considerations

Reverse-Phase HPLC (RP-

HPLC)

Purity assessment and

preparative purification.

Standard C18 columns are

effective. Gradients of

acetonitrile in water with 0.1%

TFA are commonly used.

Size-Exclusion

Chromatography (SEC)

Separation of PEGylated

products from unreacted

starting materials based on

size.

Effective for removing

unreacted small molecules

from larger PEGylated

proteins.

Ion-Exchange

Chromatography (IEX)

Separation based on charge

differences.

Can be used to separate

PEGylated isomers and

unreacted protein.

Hydrophobic Interaction

Chromatography (HIC)

Separation based on

hydrophobicity.

Can be a complementary

technique to IEX for protein

purification.

Signaling Pathways and Logical Relationships
The primary role of the Fmoc-NH-PEG3-C2-NH2 linker in the context of PROTACs is to

facilitate the formation of a ternary complex between a target protein, the PROTAC, and an E3

ubiquitin ligase. This proximity-induced event initiates a signaling cascade that leads to the

degradation of the target protein.
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PROTAC-Mediated Protein Degradation Pathway

Ternary Complex Formation

Ubiquitination Cascade

Proteasomal Degradation

Target Protein

PROTAC
(with PEG Linker)

E3 Ubiquitin Ligase

Ubiquitin Transfer

Polyubiquitination of Target Protein

Proteasome Recognition

Target Protein Degradation

The role of the linker in the PROTAC signaling pathway.

Click to download full resolution via product page

Caption: The PROTAC-mediated protein degradation pathway.
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In conclusion, the Fmoc-NH-PEG3-C2-NH2 linker is a highly valuable and versatile tool for

researchers in drug development and bioconjugation. Its well-defined structure, which includes

a hydrophilic PEG spacer and orthogonally protected amine functionalities, provides a robust

platform for the synthesis of complex biomolecules with enhanced properties. A thorough

understanding of its properties and the experimental protocols for its use is essential for its

successful implementation in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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